Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate
Description
Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C16H13NO2 It is a derivative of biphenyl, featuring a cyanomethyl group and a carboxylate ester group
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 4-[4-(cyanomethyl)phenyl]benzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-17/h2-9H,10H2,1H3 |
InChI Key |
CSOVPNXTYULNQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate typically involves the reaction of 4-bromomethylbenzoic acid with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also improve the reaction rate and selectivity. The process is optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4’-(Carboxymethyl)[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(Aminomethyl)[1,1’-biphenyl]-4-carboxylate.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling the creation of a wide array of derivatives.
Biology
- Biochemical Assays : The compound has been investigated for its role as a ligand in biochemical assays. The cyanomethyl group acts as a reactive site that can bind to specific molecular targets, potentially influencing their activity.
- Therapeutic Potential : Preliminary studies suggest that it may possess anti-inflammatory and anticancer activities. The mechanism of action is thought to involve interactions with enzymes or receptors, modulating their function.
Medicine
- Drug Development : The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies. Research continues to explore its therapeutic properties through various assays and molecular modeling studies.
Data Table: Comparison with Similar Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl 4-(cyanomethyl)benzoate | 0.97 | Lacks biphenyl core; simpler structure |
| 4-Cyanobenzoic acid methyl ester | 0.97 | Contains cyanobenzoic moiety; no biphenyl structure |
| Biphenyl-3-carboxylic acid | 1.00 | Simple biphenyl structure without substituents |
| 4'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | 0.95 | Additional carboxymethyl substituent |
Case Studies
-
Biological Activity Studies :
- Research indicates that this compound interacts with specific enzymes involved in inflammatory pathways. These interactions suggest potential applications in treating inflammatory diseases.
-
Synthetic Applications :
- In synthetic chemistry, the compound has been utilized as a precursor for developing novel materials with enhanced properties due to its biphenyl core, which improves hydrophobic interactions.
Mechanism of Action
The mechanism of action of Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can act as a reactive site for binding to enzymes or receptors, modulating their activity. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(cyanomethyl)benzoate: Similar structure but lacks the biphenyl core.
4-Cyanobenzoic acid methyl ester: Contains a cyanobenzoic acid moiety but without the biphenyl structure.
Uniqueness
Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate is unique due to its biphenyl core, which imparts distinct chemical and physical properties. This structure enhances its stability and allows for diverse chemical modifications, making it a versatile compound in various applications .
Biological Activity
Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Structure : this compound features a biphenyl backbone with a carboxylate ester and a cyanomethyl group. Its molecular formula is with a molecular weight of approximately 239.30 g/mol.
- Functional Groups : The presence of the carboxylate group enhances its reactivity, while the cyanomethyl group provides a site for potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antibacterial Properties : Preliminary studies suggest that this compound may inhibit bacterial growth by interacting with specific enzymes involved in bacterial DNA replication. For instance, compounds structurally related to this compound have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Enzyme Inhibition : The cyanomethyl group may allow the compound to bind to various enzymes or receptors, potentially altering their activity. This mechanism is crucial for understanding its therapeutic potential against bacterial infections .
The mechanism of action of this compound likely involves:
- Enzyme Interaction : The reactive cyanomethyl group can interact with enzyme active sites, leading to inhibition of their function. This interaction is essential for the compound's antibacterial effects .
- Molecular Targeting : Studies using molecular modeling have suggested that this compound can effectively bind to bacterial topoisomerases, which are critical for DNA replication and transcription .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Synthetic Routes : Various synthetic methods have been developed to produce this compound efficiently while maintaining high purity levels. These methods often focus on introducing the cyanomethyl group selectively onto the biphenyl structure .
- Derivatives : The versatility of the cyanomethyl group allows for the generation of various derivatives that may exhibit enhanced biological activities or different pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
